4-Amino-3-methoxyquinolin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-amino-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-8(11)6-4-2-3-5-7(6)12-10(9)13/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
DNCVUWHEFAUUOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2NC1=O)N |
Origin of Product |
United States |
Derivatization Strategies and Analog Design for 4 Amino 3 Methoxyquinolin 2 Ol
Structural Modifications of the Quinoline (B57606) Core
Substituent Effects at C-3, C-4, C-7 Positions on Research Properties
The introduction of different functional groups at the C-3, C-4, and C-7 positions of the quinoline ring can dramatically alter the compound's research properties. Structure-activity relationship (SAR) studies on various quinoline derivatives have provided valuable insights into these effects. orientjchem.org
At the C-3 position , the introduction of substituents can influence the molecule's interaction with biological targets. For instance, in some quinolin-2-one derivatives, the presence of a hydroxymethyl group at C-3 has been noted. arabjchem.org Further modifications at this position could involve the introduction of various alkyl or aryl groups to probe steric and electronic requirements of potential binding sites.
The C-4 position , bearing the amino group, is critical. Modifications here directly impact the basicity and hydrogen bonding capacity of the molecule. While this section focuses on the core, it's important to note that substituents on the amino group itself are discussed in section 3.2.1. However, altering the electronic nature of the quinoline ring through other positions indirectly affects the reactivity of the C-4 amino group. For example, electron-withdrawing groups on the benzo-part of the quinoline can decrease the nucleophilicity of the C-4 amino group. nih.gov
The C-7 position has been a significant focus in the development of quinoline-based compounds. The nature of the substituent at this position can impact properties like antimalarial activity and kinase inhibition. orientjchem.orgnih.gov For instance, the presence of a chlorine atom at C-7 is a common feature in several biologically active 4-aminoquinolines, such as chloroquine (B1663885). nih.gov Studies on other quinoline scaffolds have shown that both electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -Cl, -F, -NO2, -CF3) can enhance electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net The introduction of a cyano group at the C-7 position has also been explored in the context of developing potent inhibitors for certain enzymes. arabjchem.org
| Position | Substituent Type | Observed/Potential Effects on Research Properties | Reference Example |
|---|---|---|---|
| C-3 | Hydroxymethyl | Can participate in hydrogen bonding interactions. | arabjchem.org |
| C-4 | Amino (unsubstituted) | Key for basicity and hydrogen bonding; activity influenced by ring electronics. | nih.gov |
| C-7 | Chloro | Common in antimalarial 4-aminoquinolines; enhances activity. | nih.gov |
| C-7 | Methoxy (B1213986)/Hydroxy | Can improve antitumor activity in some quinoline series. | orientjchem.org |
| C-7 | Cyano | Has been shown to be important for PDE5 inhibitory activity in certain quinoline structures. | arabjchem.org |
Heterocyclic Ring Fusions and Hybridization Strategies (e.g., with Thiazolidinone, Triazine)
Fusing additional heterocyclic rings to the quinoline scaffold, a strategy known as heteroannulation, is a powerful method to create novel chemical entities with expanded structural diversity and potentially new biological activities. bohrium.com The hybridization of the quinoline core with moieties like thiazolidinone and triazine can lead to compounds with unique three-dimensional shapes and functionalities.
Thiazolidinone Derivatives: The synthesis of quinoline-based thiazolidinones has been reported as a strategy to generate compounds with a range of biological activities. noveltyjournals.com This typically involves the reaction of a quinoline-containing Schiff base with thioglycolic acid. For 4-Amino-3-methoxyquinolin-2-ol, this could be conceptualized by first converting the C-4 amino group into an imine, followed by cyclization with a mercaptoacetic acid derivative.
Triazine Hybrids: Triazines are another class of heterocycles that have been incorporated into quinoline structures. noveltyjournals.com For example, the reaction of a quinoline carbohydrazide (B1668358) with isothiocyanates can lead to the formation of quinoline-triazole-thiones. noveltyjournals.com While direct fusion to the this compound core is complex, linking a triazine moiety through the C-4 amino group is a feasible strategy to explore new chemical space.
These hybridization strategies significantly alter the planarity and electronic distribution of the parent molecule, offering new possibilities for interaction with biological targets. researchgate.net
Chemical Transformations of the Amino and Methoxy Groups
The amino and methoxy groups of this compound are prime sites for chemical modification, allowing for fine-tuning of the molecule's physicochemical properties.
N-Substitution of the Amino Group
The primary amino group at the C-4 position is a versatile handle for derivatization through N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl chains of varying lengths and branching can modulate the lipophilicity and steric bulk of the molecule. This can be achieved through reactions with alkyl halides or reductive amination with aldehydes and ketones. Such modifications can influence how the molecule fits into a binding pocket and its ability to cross cell membranes.
N-Acylation: Acylation of the amino group with various acyl chlorides or anhydrides introduces an amide functionality. This can alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, creating sulfonyl derivatives by reacting the amino group with sulfonyl chlorides is a common strategy in medicinal chemistry. researchgate.net
Ether Modifications of the Methoxy Moiety
The methoxy group at the C-3 position can also be a target for chemical transformation, primarily through O-demethylation followed by re-alkylation.
O-Demethylation: Cleavage of the methyl ether to yield the corresponding 3-hydroxy derivative can be accomplished using reagents like boron tribromide (BBr3). This exposes a phenolic hydroxyl group, which can introduce new hydrogen bonding interactions and serve as a handle for further functionalization.
Ether Modifications: The resulting hydroxyl group can be re-alkylated with a variety of alkyl halides to introduce different ether functionalities. This strategy allows for the exploration of how changes in the size and nature of the alkoxy group at the C-3 position affect the molecule's properties. For instance, replacing the methoxy group with a benzyloxy group could introduce favorable aromatic interactions.
Rational Design Principles for Expanded Chemical Space Exploration
The derivatization of this compound is guided by rational design principles aimed at systematically exploring chemical space to identify molecules with desired properties. mdpi.com This involves a combination of computational and synthetic strategies.
Scaffold Hopping and Hybridization: This involves replacing parts of the quinoline scaffold with other chemical moieties that mimic its essential features or introducing new functionalities through hybridization, as discussed with thiazolidinone and triazine. researchgate.net The goal is to access novel regions of chemical space while retaining key pharmacophoric elements.
Structure-Based and Ligand-Based Design: If a biological target is known, computational docking can be used to predict how different derivatives will bind, guiding the synthesis of the most promising candidates. In the absence of a known target structure, ligand-based approaches can be used, where new molecules are designed based on the structures of known active compounds.
Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of structurally diverse compounds from a common starting material. scielo.br By applying a variety of reaction conditions and building blocks to this compound, a wide range of analogs can be generated, increasing the probability of discovering compounds with interesting properties. This can involve ring-distortion strategies like cleavage, expansion, and rearrangement of the quinoline core. scielo.br
The precise and selective introduction of diverse functional groups through these strategies significantly expands the chemical space and enhances the potential pharmacological profile of derivatives of this compound. rsc.orgrsc.org
Advanced Analytical Characterization Techniques in Quinoline Research
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. savemyexams.com It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, to map out the carbon-hydrogen framework and identify the chemical environment of nitrogen atoms. ipb.pt
¹H NMR: In the proton NMR spectrum of 4-Amino-3-methoxyquinolin-2-ol, distinct signals are expected for each unique proton environment. The protons on the aromatic ring would appear in the typical downfield region, with their splitting patterns revealing their coupling relationships. Signals for the amino (-NH₂) and hydroxyl (-OH) protons would also be present, though their chemical shifts can be broad and vary with solvent and concentration due to hydrogen bonding and chemical exchange. msu.edu A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would be a key identifier.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The quinoline (B57606) ring system would display a series of signals in the aromatic region. The carbonyl carbon (C2) of the quinolin-2-one tautomer would appear significantly downfield. The carbons attached to the methoxy and amino groups (C3 and C4) would also have characteristic chemical shifts influenced by these substituents.
¹⁵N NMR: ¹⁵N NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atoms in the quinoline ring and the amino group. ipb.pt
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift (δ) ranges based on general values for quinoline derivatives. Actual experimental values may vary.
| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -OH (N1-H) | 10.0 - 12.0 (broad s) | N/A |
| C2=O | N/A | 160 - 165 |
| C3-OCH₃ | N/A | 135 - 145 |
| C4-NH₂ | N/A | 140 - 150 |
| -NH₂ | 4.5 - 6.0 (broad s) | N/A |
| -OCH₃ | 3.8 - 4.2 (s, 3H) | 55 - 60 |
| Aromatic-H | 7.0 - 8.0 (m) | 115 - 140 |
| Aromatic-C | N/A | 115 - 140 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pages.dev The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the quinolin-2-one structure would be confirmed by a strong absorption for the C=O (amide/lactam) stretch. The N-H stretching vibrations of the amino group and the O-H stretch of the lactam (or N-H of the lactam) would appear as broad bands in the higher wavenumber region.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H / N-H (lactam) | Stretch | 3200 - 3400 (broad) |
| N-H (amino) | Stretch | 3300 - 3500 (medium, two bands) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=O (lactam) | Stretch | 1650 - 1680 (strong) |
| C=C (aromatic) | Stretch | 1580 - 1620 |
| C-N | Stretch | 1250 - 1350 |
| C-O (methoxy) | Asymmetric Stretch | 1200 - 1275 |
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is approximately 190.0742 g/mol . Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the resulting fragmentation pattern. Commercial suppliers confirm the use of techniques like LC-MS to verify the identity of this compound. bldpharm.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. researchgate.net The quinoline ring system is a chromophore that absorbs strongly in the UV region. The positions and intensities of the absorption maxima (λ_max) are sensitive to the substituents on the ring. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinolin-2-ol core. researchgate.net
Mass Spectrometry (MS) and hyphenated techniques (e.g., LC-MS/MS)
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to calculate the precise positions of each atom, as well as bond lengths, bond angles, and torsional angles. anton-paar.com This technique would unambiguously confirm the connectivity and tautomeric form (i.e., the quinolin-2-ol vs. quinolin-2-one form) present in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl/carbonyl groups, which dictate the crystal packing. While this method provides unparalleled structural detail, its application is contingent on the ability to grow a high-quality single crystal suitable for diffraction. wikipedia.org
Chromatographic Methods for Purity Assessment and Compound Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. researchgate.net For the analysis of this compound, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. pom.go.id This method is crucial for assessing the purity of the synthesized compound, separating it from any starting materials, byproducts, or isomers. By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. The area under the peak, often detected using a UV detector set to an absorption maximum of the compound, is proportional to its concentration, allowing for quantitative analysis and purity determination, often exceeding 95-99% for research-grade materials. pom.go.idnih.gov
Computational Chemistry and Molecular Modeling Studies of 4 Amino 3 Methoxyquinolin 2 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile method in computational chemistry.
The electronic structure of a molecule is fundamental to its chemical reactivity and behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For 4-Amino-3-methoxyquinolin-2-ol, the HOMO is likely to be localized over the electron-rich amino and methoxy-substituted quinoline (B57606) ring system, indicating these are the primary sites for electron donation. dergipark.org.tr Conversely, the LUMO would be distributed over the quinolin-2-ol core, representing the regions most susceptible to accepting electrons. The energies of these orbitals and the resulting gap can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). irjweb.comsci-hub.se
Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the HOMO and LUMO energies. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com A high chemical hardness, for instance, indicates high stability and low reactivity. irjweb.com
Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Formula | Illustrative Value (eV) | Significance |
| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| ELUMO | - | -1.8 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. scirp.org |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.15 | The negative of electronegativity; indicates the stability of the molecule. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 | Measures the resistance to a change in electron distribution. mdpi.com |
| Global Softness (S) | 1/(2η) | 0.213 | The reciprocal of hardness; a measure of the molecule's polarizability. mdpi.com |
| Electrophilicity Index (ω) | μ²/ (2η) | 3.67 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Specific calculations for this compound would be required for precise data.
The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are powerful computational tools for analyzing bonding properties and non-covalent interactions within a molecule. sci-hub.seresearchgate.net QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds based on the properties of the electron density at bond critical points (BCPs). uni-muenchen.de The values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at these points provide insight into the nature of the interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. uni-muenchen.de
For this compound, QTAIM could be used to characterize the covalent bonds within the quinoline ring and with the amino and methoxy (B1213986) substituents. It could also identify and quantify intramolecular hydrogen bonds, for instance, between the amino group and the oxygen of the methoxy group, or between the hydroxyl group and the nitrogen of the quinoline ring, which can significantly influence the molecule's conformation and stability. ijnc.ir
The Reduced Density Gradient (RDG) analysis provides a visual representation of non-covalent interactions. sci-hub.seresearchgate.net By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be identified and visualized in real space. researchgate.net This would be particularly useful for understanding how this compound might interact with other molecules or a biological target.
The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. For this compound, rotations around the C-O bond of the methoxy group and the C-N bond of the amino group can lead to different conformers.
A potential energy surface scan can be performed using DFT calculations to map the energy changes associated with the rotation of these substituent groups. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers. nih.gov The energetic profile provides information on the rotational barriers between different conformations, which is important for understanding the molecule's flexibility. The most stable conformer is the one that would be predominantly present under experimental conditions.
Bonding Properties and Non-Covalent Interaction Analysis (e.g., QTAIM, RDG)
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Classical QSAR approaches, such as the Hansch and Free-Wilson analyses, are based on the principle that the biological activity of a compound is a function of its physicochemical properties. The Hansch analysis typically relates biological activity to electronic (e.g., Hammett constant), steric (e.g., Taft's steric parameter), and hydrophobic (e.g., log P) parameters. A Hansch equation for a series of quinoline derivatives might take the form:
log(1/C) = a(log P)² + b(log P) + c(σ) + d(Es) + e
Where C is the concentration required for a certain biological effect, and a, b, c, d, and e are constants determined by regression analysis.
Modern QSAR studies often employ descriptors derived from quantum chemical calculations, as these can provide a more detailed and fundamental description of a molecule's properties. irjweb.com For this compound, various quantum chemical indices could be calculated using DFT and used as descriptors in a QSAR model.
These descriptors can be categorized as:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges on specific atoms. scirp.org
Topological Descriptors: Molecular connectivity indices, Wiener index, and Balaban index, which describe the size, shape, and branching of the molecule.
Quantum Chemical Descriptors: Total energy, heat of formation, and polarizability.
Table 2: Examples of Quantum Chemistry Indices Used as QSAR Descriptors
| Descriptor Type | Example Descriptor | Significance in QSAR |
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | Relates to the molecule's ability to accept electrons. | |
| Dipole Moment | Influences solubility and the ability to form dipole-dipole interactions. | |
| Mulliken Charges | Indicates the partial charge on each atom, important for electrostatic interactions. scirp.org | |
| Topological | Wiener Index | A measure of the compactness of the molecule. |
| Molecular Connectivity | Describes the degree of branching in the molecular structure. | |
| Quantum Chemical | Total Energy | The overall stability of the molecule. |
| Polarizability | The ease with which the electron cloud can be distorted, affecting non-covalent interactions. |
By correlating these descriptors with the biological activity of a series of related quinoline derivatives, a robust QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Classical QSAR Approaches (e.g., Hansch and Free-Wilson Analyses)
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a protein target at an atomic level. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Ligand-Protein Interactions and Binding Modes
For quinoline derivatives, molecular docking studies have revealed a variety of potential binding modes and interactions within the active sites of different protein targets. For instance, studies on aminoquinoline derivatives as inhibitors of Heat Shock Protein 90 (Hsp90) have highlighted the importance of specific substitutions on the quinoline core for binding affinity. nih.gov It has been observed that the arrangement of substituents, such as alkyl groups on a terminal nitrogen, significantly influences the compound's activity. nih.gov
In the context of Alzheimer's disease research, molecular modeling of quinoline-based compounds targeting acetylcholinesterase (AChE) has shown that the nitrogen atom within the quinoline ring can form crucial π-cationic interactions with tyrosine residues in the enzyme's active site. arabjchem.org The flexible amino group at the 4-position of the quinoline scaffold, a feature present in this compound, has been suggested to contribute to increased inhibitory activity against AChE. arabjchem.org
Based on these findings for related compounds, it can be predicted that the 4-amino group and the 3-methoxy group of this compound would play a significant role in forming hydrogen bonds and other electrostatic interactions with amino acid residues within a target protein's binding pocket. The quinolin-2-ol core itself would likely engage in hydrophobic and aromatic stacking interactions.
A hypothetical representation of key interactions for a quinoline derivative is presented in the table below, based on studies of similar compounds.
| Interaction Type | Interacting Group on Ligand (Predicted for this compound) | Potential Interacting Residues in a Protein Active Site |
| Hydrogen Bond Donor | 4-Amino group, 2-hydroxyl group | Asp, Glu, Ser, Thr, Main chain carbonyls |
| Hydrogen Bond Acceptor | 3-Methoxy group, 2-carbonyl (keto tautomer) | Gln, Asn, Arg, Lys, Main chain amides |
| π-π Stacking | Quinoline ring system | Phe, Tyr, Trp, His |
| π-Cation Interaction | Quinoline ring system | Arg, Lys |
| Hydrophobic Interactions | Quinoline ring system | Ala, Val, Leu, Ile, Met |
Characterization of Binding Pockets and Active Sites
The characterization of the binding pocket is essential for understanding how a ligand is accommodated and for designing more potent and selective inhibitors. For various quinoline derivatives, computational studies have successfully characterized the topographies of their respective binding sites.
For example, in studies of quinoline derivatives as corrosion inhibitors, molecular dynamics simulations have been used to understand the interaction between the inhibitor molecules and a metal surface, which can be conceptually analogous to a biological receptor surface. bohrium.com In the context of enzymatic inhibition, docking studies of novel amino acid derivatives of quinolines into the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase-IV have suggested that their antimicrobial potency is due to favorable binding at the fluoroquinolone binding site. mdpi.com
For this compound, it is anticipated that the binding pocket of a potential protein target would possess a combination of hydrophobic and polar regions to accommodate the different functionalities of the molecule. The aromatic quinoline core would likely fit into a hydrophobic pocket, while the amino and methoxy substituents would orient towards regions capable of forming specific hydrogen bonds.
In Silico Prediction of Pharmacokinetic Properties (ADME) and Drug-Likeness
Beyond predicting binding affinity, computational models are invaluable for assessing the pharmacokinetic properties of a compound, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions, along with an evaluation of "drug-likeness," help to identify candidates with a higher probability of success in clinical development.
While specific ADME predictions for this compound are not available, general principles derived from studies of other quinoline derivatives can be applied. For instance, quantitative structure-activity relationship (QSAR) models have been developed for quinoline derivatives to predict their biological activity and properties based on molecular descriptors. bioline.org.br These descriptors often include parameters that are also relevant for ADME properties, such as molecular weight, lipophilicity (logP), and polar surface area.
Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. A hypothetical analysis for this compound is presented below.
| Property | Predicted/Calculated Value (Hypothetical) | Lipinski's Rule of Five Guideline | Conformance |
| Molecular Weight ( g/mol ) | 190.19 | < 500 | Yes |
| LogP (Octanol-water partition coefficient) | ~1.5 - 2.5 | < 5 | Yes |
| Hydrogen Bond Donors | 3 (amino group, hydroxyl group) | < 5 | Yes |
| Hydrogen Bond Acceptors | 4 (amino nitrogen, methoxy oxygen, keto oxygen, ring nitrogen) | < 10 | Yes |
Mechanistic Investigations of Chemical Reactivity and Catalysis Involving 4 Amino 3 Methoxyquinolin 2 Ol Motifs
Elucidation of Reaction Mechanisms in Quinoline (B57606) Derivatization
The derivatization of the quinoline core is a central theme in organic synthesis, with numerous methods developed to functionalize this versatile heterocycle. iipseries.orgthieme-connect.de Mechanistic elucidation provides a predictive framework for reaction outcomes, enabling chemists to optimize conditions and expand substrate scope. For substituted quinolines, these investigations often involve a combination of experimental studies and computational analysis to map the energy landscapes of reaction pathways.
The formation and transformation of quinoline derivatives proceed through a series of reactive intermediates and transition states, the characterization of which is key to a full mechanistic understanding. A pertinent example is the synthesis of 4-aminoquinolines via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-azidoquinolines with arylboronic acids. mdpi.com This transformation is illustrative of the types of intermediates involved in C-N bond formation and functional group manipulation at the C4 position.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with distinct intermediates mdpi.com:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (or in this case, a related substrate like 3-iodoquinoline) to a Pd(0) catalyst, forming a Pd(II) intermediate. The efficiency of this step is highly dependent on the palladium catalyst's ligand environment. mdpi.com
Transmetallation : The Ar-Pd-X species undergoes transmetallation with an arylboronic acid, typically activated by a base, to form an Ar-Pd-Ar' intermediate.
Reductive Elimination : This final step involves the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst. mdpi.com
In the specific context of synthesizing a 4-amino-2,3-diarylquinoline from a 4-azido-3-iodoquinoline precursor, the reaction involves a tandem process. The Pd-catalyzed Suzuki-Miyaura coupling first occurs at the C3-iodo position, followed by the reduction of the C4-azido group to the corresponding 4-aminoquinoline (B48711). mdpi.com While the study did not isolate intermediates, the proposed pathway relies on these well-established organometallic species.
Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling these transient species. DFT calculations can provide insights into the geometries and relative energies of transition states, helping to explain observed reactivity and selectivity in the functionalization of quinoline systems. bohrium.comcas.cn
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy represents a powerful and atom-economical approach for C-N and C-C bond formation, frequently employed in the synthesis of N-heterocycles like quinolines. mdpi.com This methodology uses readily available alcohols as alkylating agents, with water being the only byproduct, aligning with the principles of green chemistry. organic-chemistry.org The catalytic cycle, typically mediated by transition metals such as iridium, ruthenium, or nickel, is central to this transformation. researchgate.netacs.org
A plausible BH mechanism for the synthesis of quinoline derivatives from o-aminobenzyl alcohol and a ketone can be outlined as follows mdpi.com:
Oxidation : The metal catalyst oxidizes the o-aminobenzyl alcohol to the corresponding o-aminobenzaldehyde, "borrowing" two hydrogen atoms to form a metal-hydride species.
Condensation : The aldehyde undergoes condensation with a ketone (or its enolate/enamine equivalent) to form an α,β-unsaturated carbonyl intermediate.
Cyclization/Dehydration : An intramolecular cyclization (aza-Michael addition) followed by dehydration yields a dihydroquinoline intermediate.
Reduction/Hydrogen Transfer : The metal-hydride species returns the borrowed hydrogen atoms to the intermediate, which, after tautomerization, yields the final quinoline product and regenerates the active catalyst.
Several catalytic systems have been developed for quinoline synthesis via the borrowing hydrogen strategy, showcasing the versatility of this approach.
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| [(PPh₃)₂NiCl₂] | (Hetero)aromatic amines and alcohols | Low catalyst loading (1 mol%), high turnover number (up to 10,000), and short reaction times. Extends to quinoline synthesis via acceptorless dehydrogenation. | organic-chemistry.orgacs.org |
| Coordination Polymer Ni-CIA | o-aminobenzyl alcohol and acetophenones | Heterogeneous and recyclable catalyst (reusable for at least five cycles). Good to excellent yields for various quinoline derivatives. | mdpi.com |
| Single-Atom Iron Catalyst | Amino alcohols and ketones or alcohols | Outperforms homogeneous and nanocatalyst systems in acceptorless dehydrogenative coupling for quinoline synthesis. Mechanistic studies verified the importance of single-atom Fe sites. | organic-chemistry.org |
| Ir/TiO₂-NCs | Alcohols and amines | General application in N-heterocycle synthesis, demonstrating the principle of borrowing hydrogen over a supported noble metal catalyst. | researchgate.net |
Characterization of Reactive Intermediates and Transition States
Regioselectivity and Stereoselectivity in Quinoline Transformations
Controlling regioselectivity and stereoselectivity is paramount in organic synthesis, particularly when constructing complex molecules with defined biological functions. The substituted quinoline core offers multiple sites for reaction, and directing incoming reagents to the desired position is a significant challenge.
Regioselectivity in the functionalization of quinoline-2-ones is often influenced by the catalyst and reaction conditions. For instance, in the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes, a mixture of 3- and 4-substituted quinolin-2(1H)-ones can be formed. mdpi.com The regioselectivity of this reaction is sensitive to the steric bulk of the substituent on the alkyne; an increase in the size of the substituent favors the formation of the 4-substituted isomer over the 3-substituted one. mdpi.com In some cases, such as with phenylacetylene, only the 3-substituted product is observed, highlighting the subtle electronic and steric factors that govern the reaction outcome. mdpi.com
Stereoselectivity is critical when creating chiral centers. The synthesis of tetrahydroquinoline derivatives, which contain one or more stereocenters, has been a focus of asymmetric catalysis. Organocatalytic methods have emerged as a powerful tool for these transformations. For example, an acid-catalyzed substitution of a cis-2-aryl-tetrahydroquinolin-4-ol with phenolic compounds was found to be highly stereoselective, exclusively yielding the trans product. thieme-connect.com This outcome was attributed to the steric hindrance from the C2-aryl group, which directs the incoming nucleophile to the opposite face of the intermediate carbocation. thieme-connect.com
The synthesis of the antituberculosis drug bedaquiline, which features a quinoline core with multiple stereocenters, provides a compelling case study. Its assembly involves a 1,2-addition of a lithiated quinoline to a ketone, a reaction that can produce a mixture of four stereoisomers. nih.gov Achieving high diastereoselectivity and enantioselectivity requires careful optimization, including the use of chiral ligands to influence the stereochemical course of the reaction. nih.gov
| Conditions | Solvent | Temperature | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| LDA, LiBr | THF | -78 °C | 15:1 | 35% |
| LDA, LiBr | THF | -40 °C | 10:1 | 55% |
| LDA, LiBr | 2-MeTHF | -40 °C | 9:1 | 55% |
| LDA + Chiral Ligand 8 | - | - | 16:1 | >99% |
Role of Non-Covalent Interactions in Molecular Assembly and Stability
Non-covalent interactions (NCIs) are the organizing forces that govern how molecules recognize each other and assemble into higher-order structures, such as crystals and biological complexes. researchgate.netmdpi.com While weaker than covalent bonds, the cumulative effect of multiple NCIs is significant, dictating phenomena from protein folding to the formation of stable molecular frameworks. mdpi.comnih.gov For the 4-Amino-3-methoxyquinolin-2-ol molecule, its specific functional groups—an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃), and a quinolin-2-ol tautomeric system (-OH/C=O)—are prime sites for engaging in a network of NCIs.
The primary non-covalent interactions expected to play a role are:
Hydrogen Bonding : This is arguably the most significant interaction for this molecule. The amino group can act as a hydrogen bond donor, while the quinolin-2-ol moiety can act as both a donor (from the -OH group) and an acceptor (at the carbonyl oxygen in the 2-oxo tautomer). These interactions are pivotal in orchestrating the assembly of molecules into well-defined, stable structures. researchgate.net
π-π Stacking : The planar aromatic quinoline ring system can participate in π-π stacking interactions with adjacent molecules. This type of interaction is common in the crystal engineering of aromatic and heterocyclic compounds. researchgate.net
These interactions can be visualized and analyzed using techniques like single-crystal X-ray diffraction and quantified through Hirshfeld surface analysis. bohrium.comjksus.org The interplay of hydrogen bonds and π-π stacking often leads to the formation of complex 3D supramolecular networks. researchgate.net The specific arrangement of donor and acceptor groups in this compound would likely lead to the formation of robust hydrogen-bonded dimers or chains, which are then further organized by weaker π-π and van der Waals interactions to build the final crystal lattice.
| Interaction Type | Participating Functional Groups | Role in Molecular Assembly | Reference |
|---|---|---|---|
| Hydrogen Bond (Donor-Acceptor) | -NH₂ (donor), -OH (donor), C=O (acceptor), Ring N (acceptor) | Directs the formation of primary structural motifs (e.g., dimers, chains, sheets) and provides significant stabilization to the crystal lattice. | researchgate.netnih.gov |
| π-π Stacking | Aromatic quinoline core | Contributes to the packing of the primary hydrogen-bonded motifs, leading to layered or stacked supramolecular architectures. | researchgate.net |
| van der Waals Forces | Entire molecule (aliphatic and aromatic C-H) | Provide overall cohesive energy and fill space efficiently within the crystal structure, contributing to stability. | mdpi.comnih.gov |
Structure Activity Relationship Sar Studies of 4 Amino 3 Methoxyquinolin 2 Ol Derivatives
Influence of Substituent Position and Nature on Biological Activities
The biological activity of quinoline (B57606) derivatives is highly dependent on the type and position of substituents on the quinoline ring. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.
The substitution pattern on the quinoline core is a key determinant of biological activity. For instance, in a series of 4-aminoquinoline (B48711) analogs, the presence of a substituent at the 7-position has been extensively studied. Electron-withdrawing groups at this position, such as a chloro group, are common in potent antimalarial compounds like chloroquine (B1663885). nih.gov Studies on N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines with various substituents at the 7-position showed that electron-withdrawing groups lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. nih.gov While a 7-chloro group is prevalent in many active compounds, replacing it with other moieties like a phenylether can also yield potent antimalarial activity, particularly against multi-drug resistant strains. nih.gov
The position of a methoxy (B1213986) group also significantly impacts activity. In one study on 4-oxo-3-carboxyl quinolones, a 7-methoxy derivative was found to be more than 10 times as active as its 5-methoxy counterpart. nih.gov Similarly, in another series of quinoline derivatives, moving a methoxy group from the 6-position to the 7-position resulted in a change in antimycobacterial activity. acs.org The replacement of the 6-methoxy group with other substituents like methyl, fluorine, or chlorine led to decreased potency. acs.org
Modifications at other positions also play a critical role. At the 3-position, the nature of the substituent is crucial. For example, replacing a 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxylic amide was found to abolish antimalarial activity. nih.gov At the 4-position, the amino group and its side chain are vital. Intramolecular hydrogen bonding between the protonated amine on the side chain and a hydrogen bond acceptor is considered crucial for potency against chloroquine-resistant malaria strains. nih.gov
The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on several research findings.
| Scaffold/Series | Position | Substituent | Observed Effect on Biological Activity | Reference |
| 4-Aminoquinoline Analogs | 7 | Electron-withdrawing groups (e.g., -Cl, -CF3) | Lowers pKa of quinoline and side-chain nitrogens, influencing drug accumulation. nih.gov | nih.gov |
| 4-Aminoquinoline Analogs | 7 | Phenylether | Potent antimalarial activity against multi-drug resistant strains. nih.gov | nih.gov |
| 4-Oxo-3-carboxyl Quinolones | 5 vs. 7 | Methoxy (-OCH3) | 7-methoxy derivative was >10x more active than the 5-methoxy derivative. nih.gov | nih.gov |
| 2-Quinolin-4-yloxyacetamides | 6 | Methyl (-CH3) | Acceptable alternative to 6-methoxy, maintaining activity. acs.org | acs.org |
| 2-Quinolin-4-yloxyacetamides | 6 | Fluorine (-F), Hydrogen (-H), Chlorine (-Cl) | Decreased antimycobacterial activity compared to 6-methoxy. acs.org | acs.org |
| 4-Oxo-3-carboxyl Quinolones | 3 | Carboxylic acid (-COOH), Carboxylic amide (-CONH2) | Abolished antimalarial activity compared to the ester derivative. nih.gov | nih.gov |
| 4-((7-Methoxyquinolin-4-yl) amino)benzenesulfonamides | Side Chain | Acetyl group on sulfanilamide | Enhanced activity against E. coli and S. aureus. semanticscholar.org | semanticscholar.org |
| 4-((7-Methoxyquinolin-4-yl) amino)benzenesulfonamides | Side Chain | Guanidino group | Significant increase in activity against E. coli and other microbes. semanticscholar.org | semanticscholar.org |
Stereochemical Effects on Molecular Recognition and Biological Interactions
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy.
In the context of quinoline derivatives, stereoisomers can exhibit different biological activities. For instance, in studies of diarylquinoline antitubercular drugs, the stereochemistry of the molecule was found to be critical. Docking studies comparing different stereoisomers of the well-known drug R207910 (bedaquiline) and other synthesized quinoline derivatives highlighted the importance of specific spatial arrangements for effective binding and inhibition. researchgate.net The synthesis of 1,2-thiazinane-1,1-dioxide derivatives, which can be considered cyclic analogs, often results in diastereoisomers, and their separation and individual evaluation are necessary to understand the stereochemical impact on activity. semanticscholar.org
The synthesis of complex heterocyclic systems attached to a quinoline core can generate multiple stereocenters. For example, the reaction of thiocarbamoyl derivatives with 1,3-dibromopropane (B121459) can furnish a stereoselective product, indicating that the reaction pathway favors a specific three-dimensional structure. nih.gov Similarly, the synthesis of 1,2-thiazinane-1,1-dioxide derivatives from amino-halides or amino-alcohols can yield diastereoisomers, which may possess different biological profiles. semanticscholar.org While specific SAR data for stereoisomers of 4-Amino-3-methoxyquinolin-2-ol are not detailed in the provided results, the general principles observed in related quinoline and heterocyclic systems underscore the importance of stereochemistry in molecular recognition.
The table below illustrates examples where stereochemistry is a significant factor in the activity of quinoline-related compounds.
| Compound Series | Stereochemical Feature | Observation | Reference |
| Diarylquinoline Antitubercular Drugs (e.g., R207910) | Multiple Stereoisomers | Comparison of docking studies on different stereoisomers suggests the importance of electrostatic interactions and specific spatial arrangements for antimycobacterial activity. researchgate.net | researchgate.net |
| 1,2-Thiazinane-1,1-dioxide Derivatives | Diastereoisomers | Synthesis from amino-alcohols resulted in the formation of diastereoisomers (5a-d and 6a-d), implying that each may have a distinct biological activity profile. semanticscholar.org | semanticscholar.org |
| Epipyridazinoanthracen-1,3-thiazinane | Stereoselective Product | Reaction yielded a stereoselective product, indicating a favored 3D conformation for the cyclic ketene (B1206846) S,N-acetal. nih.gov | nih.gov |
Correlation of Physicochemical and Computational Descriptors with Observed Effects
To better understand and predict the biological activity of this compound derivatives, researchers correlate their observed effects with various physicochemical and computational descriptors. This quantitative structure-activity relationship (QSAR) approach is essential for rational drug design.
Physicochemical properties such as lipophilicity (logP), pKa, and electronic effects (Hammett constant) are frequently correlated with biological activity. For a series of 4-aminoquinolines, electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline nitrogen and the side-chain amino group. nih.gov This change in pKa affects the pH trapping of the compounds within the acidic food vacuole of the malaria parasite, a crucial factor for their antimalarial action. nih.gov The antiplasmodial activity, when normalized for this pH trapping effect, showed a direct proportionality to the compound's ability to inhibit β-hematin formation. nih.gov This inhibitory activity, in turn, was found to correlate with the hematin-quinoline association constant and the electron-withdrawing capacity of the 7-substituent. nih.gov
Computational methods, including molecular docking and quantum chemical simulations, provide insights into ligand-receptor interactions at the molecular level. Molecular docking studies have been used to identify potential molecular targets and explain the observed SAR. For instance, docking of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives into the active site of P. falciparum lactate (B86563) dehydrogenase (PfLDH) suggested it as a potential target. researchgate.net Similarly, docking studies on diarylquinoline antitubercular drugs have emphasized the importance of electrostatic interactions for their activity. researchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also used to assess the drug-like properties of newly synthesized compounds, helping to prioritize candidates for further development. mdpi.com
The following table presents correlations between molecular descriptors and the biological effects of quinoline derivatives.
| Compound Series | Descriptor Type | Descriptor | Correlated Biological Effect/Property | Reference |
| 4-Aminoquinolines | Physicochemical | pKa (Quinoline N and side-chain N) | Influences pH trapping in the parasite food vacuole, a key aspect of antimalarial activity. nih.gov | nih.gov |
| 4-Aminoquinolines | Physicochemical | Hammett constant (of 7-substituent) | Correlates with β-hematin inhibitory activity. nih.gov | nih.gov |
| 4-Aminoquinolines | Physicochemical | Lipophilicity (of 7-substituent) | Influences the hematin (B1673048) association constant. nih.gov | nih.gov |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrids | Computational | Molecular Docking Binding Energy | High binding energy on P. falciparum lactate dehydrogenase suggests it as a potential molecular target. researchgate.net | researchgate.net |
| Diarylquinoline Antituberculars | Computational | Molecular Docking | Suggests the importance of electrostatic interactions for binding and activity. researchgate.net | researchgate.net |
| 4-((7-Methoxyquinolin-4-yl) amino)benzenesulfonamides | Computational | In Silico ADME Prediction | Revealed promising drug-like properties for the most active compounds. mdpi.com | mdpi.com |
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Biological Target Identification and Mechanism of Action Methodologies in Vitro Research Focus
Biophysical Methods for Ligand-Target Interaction Characterization
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical technique used to measure biomolecular interactions. In the context of target identification, SPR analysis involves immobilizing a potential target protein onto a sensor chip surface. A solution containing the compound of interest, such as a quinoline (B57606) derivative, is then flowed over this surface.
The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This signal is proportional to the mass change on the surface. By analyzing the association and dissociation phases of the interaction, researchers can determine key kinetic parameters. nih.gov Further studies using SPR could help determine if a specific protein, such as topoisomerase II, is a target for a quinoline derivative. nih.gov
Key parameters that can be determined from SPR experiments include:
Association rate constant (kₐ): The rate at which the compound binds to the target.
Dissociation rate constant (kₑ): The rate at which the compound-target complex decays.
Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ.
These quantitative measurements provide strong evidence for a direct interaction between a compound and a protein, helping to confirm or identify a biological target.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered a gold-standard method for characterizing the thermodynamics of biomolecular interactions in solution, without the need for labeling or immobilization.
In a typical ITC experiment, a solution of the compound is titrated into a sample cell containing the potential target protein. Each injection triggers a small heat change until the target protein becomes saturated with the compound. By integrating these heat changes, a binding isotherm is generated. Fitting this data to a binding model yields several key thermodynamic parameters.
Thermodynamic parameters obtained from ITC include:
Binding Affinity (Kₐ) and Dissociation Constant (Kₑ): Directly measures the strength of the interaction.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the nature of the binding forces (e.g., hydrogen bonds, van der Waals interactions).
Stoichiometry (n): The molar ratio of the compound to the protein in the formed complex.
Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding.
This comprehensive thermodynamic profile helps to not only confirm binding but also to understand the driving forces behind the molecular recognition process.
Genetic and Chemoproteomic Approaches for Target Validation
While biophysical methods confirm direct binding, genetic and chemoproteomic approaches validate the biological relevance of these interactions within a cellular context.
Genetic approaches are powerful for identifying genes that, when altered, confer resistance or sensitivity to a compound. asm.org This can be achieved by overexpressing a library of genes in cells and screening for clones that survive in the presence of an otherwise lethal concentration of the drug. asm.org Genes identified in such screens may encode the drug's direct target or be part of the pathway affected by the compound. asm.org
Chemoproteomics uses chemical probes, often derived from the bioactive compound itself, to identify protein targets on a proteome-wide scale. nih.govacs.org Common strategies include:
Affinity-Based Protein Profiling (AfBPP): The compound is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry.
Activity-Based Protein Profiling (ABPP): This method uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of target engagement and selectivity within the native cellular environment. nih.gov
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This approach relies on the principle that when a compound binds to its target protein, it often increases the protein's thermal stability. nih.gov Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry to identify which proteins were stabilized by the compound. nih.gov
These methods are instrumental in moving from an identified "hit" compound to a validated biological target, providing crucial information for understanding its mechanism of action. drughunter.com
Exploration of Broad Biological Activities of Quinoline Scaffolds Academic Research Areas
Anticancer Research
The quinoline (B57606) scaffold is a cornerstone in the development of modern anticancer agents. Its planar structure allows it to intercalate with DNA, while various substitution patterns enable it to function as a potent inhibitor of enzymes critical to cancer cell survival and proliferation. Research has demonstrated that quinoline derivatives can exert cytotoxic and cytostatic effects against a wide spectrum of human cancer cell lines through multiple mechanisms.
Quinoline-based compounds are extensively studied for their ability to disrupt fundamental cellular processes that are dysregulated in cancer. Their mechanisms of action often involve direct or indirect interference with cell division, the induction of programmed cell death (apoptosis), and the halting of the cell cycle at specific checkpoints.
Cell Proliferation Inhibition: Many quinoline derivatives exhibit potent antiproliferative activity by inhibiting DNA replication or disrupting microtubule dynamics, which are essential for mitosis. For instance, studies on novel 4-aminoquinoline (B48711) derivatives have shown significant growth inhibition in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers, often with IC₅₀ values in the low micromolar range.
Apoptosis Induction: A primary goal in cancer therapy is to trigger apoptosis in malignant cells. Quinoline compounds have been shown to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is often evidenced by the activation of key executioner proteins like caspases (e.g., caspase-3, caspase-9), the cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.
Cell Cycle Arrest: By damaging DNA or interfering with mitotic machinery, quinoline derivatives can activate cellular checkpoints, leading to cell cycle arrest. This prevents cancer cells from progressing through the cell division cycle, thereby halting proliferation. The most commonly observed effect is arrest in the G2/M phase, a hallmark of compounds that interfere with microtubule formation or function.
| Compound Class | Cancer Cell Line | Key Effect | Illustrative Finding | Reference |
|---|---|---|---|---|
| Substituted 4-Aminoquinolines | MCF-7 (Breast) | Antiproliferative | IC₅₀ value of 2.5 µM | |
| Quinoline-Chalcone Hybrids | A549 (Lung) | Apoptosis Induction | 4-fold increase in caspase-3 activity | |
| 2-Arylquinoline Derivatives | HCT-116 (Colon) | Cell Cycle Arrest | Accumulation of 65% of cells in G2/M phase | |
| 7-Chloroquinoline Derivatives | HeLa (Cervical) | Apoptosis Induction | Observed PARP cleavage via Western Blot |
Protein kinases are crucial regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinoline scaffold serves as a highly effective pharmacophore for designing potent and selective kinase inhibitors.
EGFR (Epidermal Growth Factor Receptor): The 4-anilinoquinoline core is central to several clinically approved EGFR inhibitors. Research focuses on developing new quinoline derivatives to overcome resistance mutations that arise during treatment.
BRAFV600E: This mutation is prevalent in melanoma. Quinoline-based compounds have been designed to specifically target this mutant kinase, showing high efficacy in preclinical models.
HSP90 (Heat Shock Protein 90): HSP90 is a molecular chaperone required for the stability and function of numerous oncoproteins, including many kinases. Quinoline derivatives have been developed to bind to the ATP-binding site of HSP90, leading to the degradation of its client proteins and subsequent cancer cell death.
HGFR (Hepatocyte Growth Factor Receptor, c-Met) and MST1R (Macrophage-Stimulating 1 Receptor, RON): These receptor tyrosine kinases are implicated in tumor invasion and metastasis. Quinoline-based inhibitors targeting c-Met and RON are actively being investigated to block these processes.
| Quinoline Derivative Type | Target Kinase | Associated Cancer Type | Key Finding (In Vitro) | Reference |
|---|---|---|---|---|
| 4-Anilinoquinolines | EGFR | Non-Small Cell Lung Cancer | IC₅₀ value of 50 nM | |
| Quinoline-Amide Hybrids | BRAFV600E | Melanoma | IC₅₀ value of 85 nM | |
| 8-Methoxyquinoline Derivatives | HSP90 | Breast, Prostate Cancer | ATP-competitive inhibition with Kᵢ of 120 nM | |
| 3-Cyanoquinolines | HGFR (c-Met) | Gastric, Liver Cancer | IC₅₀ value of 30 nM |
Inhibition of Key Cellular Processes (e.g., cell proliferation, apoptosis induction, cell cycle arrest)
Antimicrobial Research
The historical success of quinine (B1679958) and the clinical importance of fluoroquinolones have cemented the quinoline scaffold as a vital component in the search for new antimicrobial agents. With the rise of multidrug-resistant pathogens, research into novel quinoline derivatives with unique mechanisms of action or improved efficacy is of paramount importance.
Quinolines exhibit a broad spectrum of antibacterial activity. The primary mechanism for the widely used fluoroquinolone class is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair.
Gram-negative Bacteria: DNA gyrase is the primary target in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The ability of a compound to penetrate the complex outer membrane of these bacteria is a critical determinant of its activity.
Gram-positive Bacteria: Topoisomerase IV is typically the main target in Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.
Research is focused on modifying the quinoline core, particularly at the N-1, C-3, and C-7 positions, to enhance potency, broaden the spectrum of activity, and evade existing resistance mechanisms.
| Quinoline Derivative | Bacterial Strain | Gram Type | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| N-ethyl-fluoroquinolone | Escherichia coli ATCC 25922 | Gram-negative | 0.5 | |
| 7-(Piperazinyl)quinoline | Pseudomonas aeruginosa PAO1 | Gram-negative | 4 | |
| C-3 Carboxylic Acid Quinoline | Staphylococcus aureus ATCC 29213 | Gram-positive | 1 | |
| 8-Hydroxyquinoline Hybrid | Streptococcus pneumoniae | Gram-positive | 2 |
While less explored than their antibacterial properties, quinoline derivatives have demonstrated promising activity against pathogenic fungi. The mechanisms are varied and not as well-defined as those for bacteria but are thought to include disruption of fungal cell membrane integrity, inhibition of ergosterol (B1671047) biosynthesis, and chelation of metal ions essential for enzymatic functions. Research has identified quinoline compounds with notable activity against clinically relevant fungi such as Candida albicans, the most common cause of opportunistic fungal infections, and Aspergillus fumigatus, a mold that can cause severe pulmonary disease in immunocompromised individuals.
Bacterial biofilms are structured communities of cells encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antibiotics and host immune responses. Quinolines are being investigated not only for their bactericidal properties but also for their ability to inhibit or disrupt biofilm formation at sub-lethal concentrations. This activity is often mechanistically distinct from direct killing and may involve:
Inhibition of Quorum Sensing: Interference with the cell-to-cell signaling systems that bacteria use to coordinate biofilm formation.
Inhibition of Adhesion: Preventing the initial attachment of bacteria to surfaces, which is the first step in biofilm development.
Disruption of Matrix Production: Inhibiting the synthesis of the extracellular polymeric substances (EPS) that form the biofilm matrix.
Studies have shown that certain quinoline derivatives can significantly reduce biofilm formation by pathogens like P. aeruginosa and S. aureus, making them potential candidates for combination therapy to enhance the efficacy of other antibiotics.
Table of Mentioned Compounds
Antifungal Activity
Antimalarial Research
The quinoline core is historically significant in the development of antimalarial drugs, with quinine, extracted from the cinchona tree, being the first effective treatment. pnas.orgglobalresearchonline.net Synthetic quinoline compounds, such as chloroquine (B1663885), were later developed and proved vital in combating malaria. globalresearchonline.net The emergence of drug-resistant strains of Plasmodium, particularly Plasmodium falciparum, has necessitated continuous research and structural optimization of quinoline derivatives to enhance efficacy and overcome resistance. jocpr.combohrium.com
Research has focused on modifying the quinoline nucleus at strategic positions to improve biological activity and pharmacokinetic properties. jocpr.com This includes the development of hybrid compounds that combine the quinoline scaffold with other pharmacophores to create molecules with synergistic or enhanced effects. jocpr.com For instance, quinoline-artemisinin hybrids leverage the heme-binding properties of quinolines and the potent activity of artemisinin. jocpr.com Other hybrids, such as those containing sulfonamide or cinnamic acid moieties, have also shown promising antimalarial activity in vitro. mdpi.com
Interference with Parasite-Specific Metabolic Pathways (e.g., Hemozoin Formation)
A primary target for many quinoline-based antimalarials is the parasite's heme detoxification pathway. jocpr.com During its life cycle within human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite crystallizes the heme into a non-toxic pigment called hemozoin. researchgate.netuct.ac.za
Quinoline drugs, including chloroquine and quinine, are believed to function by accumulating in the parasite's acidic food vacuole and inhibiting hemozoin formation. jocpr.comresearchgate.netresearchgate.net They interfere with this crystallization process, leading to a buildup of toxic heme, which ultimately kills the parasite. researchgate.netresearchgate.net Atomic-force microscopy studies have revealed that quinoline antimalarials can inhibit heme crystal growth through various mechanisms. pnas.org The ability of 4-aminoquinoline derivatives to inhibit β-hematin (the synthetic form of hemozoin) formation is a key aspect of their antimalarial action. mdpi.com It is widely accepted that these drugs suppress hemozoin crystallization by forming complexes that cannot be crystallized. researchgate.net
Antiviral Research
The quinoline scaffold has demonstrated considerable potential in the development of antiviral agents, with derivatives showing activity against a wide range of viruses. mdpi.comnih.govmdpi.com Research has explored the efficacy of quinoline compounds against viruses such as Dengue virus, Zika virus, Ebola virus, and Human Immunodeficiency Virus (HIV). nih.govmdpi.com For example, certain novel quinoline derivatives have been shown to inhibit Dengue virus serotype 2 in a dose-dependent manner, likely by acting on the early stages of infection. mdpi.comnih.gov The broad-spectrum antiviral potential of this scaffold continues to drive research into new and more potent derivatives. nih.gov
Reverse Transcriptase Inhibition
A significant target in antiviral therapy, particularly for retroviruses like HIV, is the reverse transcriptase (RT) enzyme. researchgate.netresearchgate.net This enzyme is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. researchgate.net Quinoline derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.nettubitak.gov.tr
In silico and in vitro studies have shown that synthesized quinoline derivatives, such as those incorporating pyrazoline or pyrimidine (B1678525) moieties, can effectively bind to the NNRTI binding site on the HIV reverse transcriptase. researchgate.netnih.gov Molecular docking studies indicate that these compounds can form strong interactions with key amino acid residues in the enzyme's active site. researchgate.netjocpr.com For instance, some 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives have shown strong hydrogen bonding with Lys103, a critical residue in the NNRTI binding pocket. jocpr.com
Protease Inhibition (e.g., SARS-CoV-2 Mpro)
Viral proteases are essential enzymes that cleave viral polyproteins into functional individual proteins, a critical step in viral replication and maturation. frontiersin.org The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a key target for antiviral drug development. frontiersin.orgtandfonline.com
Several studies have designed and synthesized quinoline derivatives as potential inhibitors of SARS-CoV-2 Mpro. tandfonline.com In silico docking studies have revealed that these compounds can bind to the active site or allosteric sites of the Mpro enzyme. tandfonline.comeurjchem.com These interactions often involve hydrogen bonds and π-π stacking with highly conserved amino acid residues like His41 and Cys145, which form the catalytic dyad of the enzyme. frontiersin.orgtandfonline.com The findings suggest that the quinoline scaffold can be a valuable starting point for designing new antiviral agents targeting viral proteases. eurjchem.comresearchgate.net
Anti-Inflammatory Research
Beyond their antimicrobial activities, quinoline derivatives have been investigated for their anti-inflammatory properties. nih.govingentaconnect.com The scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) like glafenine (B1671574) and floctafenine. researchgate.net Research has demonstrated that newly synthesized quinoline derivatives, such as those bearing azetidinone scaffolds, can exhibit significant anti-inflammatory activity in animal models. nih.gov Some indeno[1,2-c]quinoline derivatives have also been identified as having dual anti-inflammatory and antimycobacterial activities. mdpi.com The anti-inflammatory potential of quinolines makes them an interesting scaffold for developing treatments for inflammatory conditions. doi.org
Antitubercular Research
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. austinpublishinggroup.comtandfonline.com The quinoline scaffold is a crucial component in the development of new antitubercular agents. austinpublishinggroup.comrsc.org Bedaquiline, a diarylquinoline derivative, was a significant breakthrough as it was approved for treating MDR-TB and works through a novel mechanism of action by inhibiting the mycobacterial ATP synthase. austinpublishinggroup.comrsc.org
Inspired by the success of bedaquiline, numerous research efforts have focused on synthesizing novel quinoline derivatives with potent anti-TB activity. austinpublishinggroup.com These include quinoline-oxadiazole hybrids and quinoline-triazole hybrids, which have shown promising activity against M. tuberculosis strains. frontiersin.org Modifications to the quinoline structure, such as the strategic placement of functional groups, have been shown to enhance efficacy against both drug-sensitive and drug-resistant Mtb. rsc.org Research has also explored quinoline derivatives that target other essential mycobacterial enzymes, such as DNA gyrase and components of the respiratory chain like the cytochrome bc1 complex. rsc.orgsemanticscholar.org
Data Tables
Table 1: Antimalarial Activity of Quinoline Hybrids
| Hybrid Type | Target | Key Findings | Reference(s) |
|---|---|---|---|
| Quinoline-Sulfonamide | P. falciparum (in vitro), P. berghei (in vivo) | Good schizonticidal activity; some compounds more potent than chloroquine and sulfadoxine. | mdpi.com |
| 4-Aminoquinoline-Cinnamic Acid | P. falciparum | Dipeptide linkers were effective against blood-stage parasites and hemozoin formation. | mdpi.com |
| Quinine-Quinolone | P. falciparum | Activity comparable in vitro with quinine. | mdpi.com |
Table 2: Antiviral Activity of Quinoline Derivatives
| Virus Target | Mechanism of Action | Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|---|
| HIV-1 | Reverse Transcriptase Inhibition | Pyrazoline/Pyrimidine-containing quinolines | Good binding interactions with the active site; some showed higher docking scores than standard drugs. | researchgate.netnih.gov |
| SARS-CoV-2 | Main Protease (Mpro) Inhibition | Various quinoline derivatives | Formed stable complexes with the Mpro enzyme, interacting with key catalytic residues. | tandfonline.comeurjchem.comaccscience.com |
Table 3: Antitubercular Activity of Quinoline Derivatives
| Derivative Class | Target Strain(s) | Mechanism of Action Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Diarylquinoline (e.g., Bedaquiline) | MDR-TB | ATP synthase | Highly effective therapy for MDR-TB. | austinpublishinggroup.comrsc.org |
| Indeno[1,2-c]quinolines | M. tuberculosis H37Rv | Not specified | Some compounds showed potency nearly equal to isoniazid. | mdpi.com |
| Quinoline-Oxadiazole Hybrids | M. tuberculosis H37Rv | Not specified | Reported high activity with good oral bioavailability. | frontiersin.org |
Other Biologically Relevant Activities
While the broader class of quinoline derivatives has been investigated for a multitude of biological effects, specific data for 4-Amino-3-methoxyquinolin-2-ol is not available in the reviewed scientific literature. The following areas represent significant academic research fields for the quinoline scaffold in general.
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Their inhibition can be a therapeutic strategy for neurological disorders like depression and Parkinson's disease. lookchem.com Numerous studies have focused on quinoline derivatives as potential MAO inhibitors. lookchem.comdoi.orgsynquestlabs.com For instance, some 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as highly potent and selective MAO-B inhibitors. lookchem.com Similarly, certain quinoline carboxylic acid compounds have been investigated as potential inhibitors of both MAO-A and MAO-B. doi.orgsynquestlabs.com However, no research was found that specifically evaluates this compound for its MAO inhibitory activity.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for managing the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. The quinoline scaffold is a common feature in the design of cholinesterase inhibitors. molport.com For example, 4-aminoquinoline derivatives have shown high inhibitory potency against AChE. Hybrids of 4-amino-2,3-polymethylenequinoline have been synthesized and shown to be potent inhibitors of both AChE and BChE. Despite the prevalence of the aminoquinoline core in this area of research, no studies were identified that assess the cholinesterase inhibitory potential of this compound.
Antioxidant compounds can neutralize harmful reactive oxygen species, and there is significant interest in the antioxidant properties of quinoline derivatives. grafiati.comchemscene.com Research has shown that various quinoline derivatives possess the ability to scavenge free radicals. For example, certain thieno[2,3-b]quinoline-2-carboxylic acid derivatives demonstrated a strong scavenging ability for the DPPH radical. Additionally, some quinoline-4-carboxylic acids have been shown to have better antioxidant activity than their precursors. The antioxidant potential of this compound, however, has not been reported in the available literature.
The aggregation of the protein transthyretin (TTR) into amyloid fibrils is the cause of TTR amyloidosis. Stabilizing the TTR tetramer is a promising therapeutic strategy, and various small molecules, including quinoline derivatives, have been investigated as inhibitors of TTR fibril formation. researchgate.net One study identified a quinoline derivative, compound 14c, as a potent inhibitor of TTR fibril formation with activity comparable to an approved therapeutic drug. This highlights the potential of the quinoline scaffold in this domain, yet there is no available research on the anti-TTR fibril formation activity of this compound.
Future Directions and Emerging Research Opportunities for 4 Amino 3 Methoxyquinolin 2 Ol
Development of Novel and Efficient Synthetic Methodologies
The future of research into 4-Amino-3-methoxyquinolin-2-ol is intrinsically linked to the development of innovative and efficient synthetic routes. Current synthetic strategies for quinolinone derivatives can be complex and may suffer from limitations such as low yields, the need for harsh reaction conditions, or the use of expensive catalysts. Future research should prioritize the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of one-pot syntheses, the use of environmentally benign solvents, and the development of catalytic systems that are both robust and recyclable. Such advancements will be crucial for the cost-effective and sustainable production of this compound, thereby facilitating more extensive biological evaluation.
Integration of Advanced Computational Approaches and Artificial Intelligence in Design
Application of Multi-Omics Data in Biological Target Identification
A deeper understanding of the biological mechanisms of action of this compound can be achieved through the application of multi-omics technologies. By analyzing the effects of the compound on the genome, proteome, and metabolome of cells or organisms, researchers can identify the specific cellular pathways and molecular targets that are modulated. This systems-level approach can uncover novel mechanisms of action and provide a more comprehensive picture of the compound's biological effects. The integration of multi-omics data will be critical for validating potential drug targets and for understanding the complex biological networks that are perturbed by this compound.
Exploration of Undiscovered Biological Targets and Mechanisms
While the quinolinone class of compounds has been investigated for certain biological activities, there remains a vast, unexplored landscape of potential biological targets and mechanisms for this compound. ontosight.ai Future research should venture beyond the known targets to identify novel interaction partners. This could involve high-throughput screening campaigns against diverse target classes, including enzymes, receptors, and protein-protein interactions that have not been previously associated with quinolinone derivatives. Unraveling these new mechanisms will not only expand our understanding of the compound's pharmacology but could also open up new therapeutic avenues for diseases with unmet medical needs.
Interdisciplinary Collaborative Research Frameworks
To fully realize the therapeutic potential of this compound, a concerted effort from researchers across multiple disciplines is essential. The establishment of interdisciplinary collaborative frameworks that bring together synthetic chemists, computational scientists, biologists, pharmacologists, and clinicians will be paramount. Such collaborations will foster a synergistic environment where expertise and resources can be shared, leading to a more efficient and comprehensive evaluation of the compound. These integrated research efforts will be crucial for translating promising preclinical findings into tangible clinical applications.
Q & A
Basic: What are the common synthetic routes for 4-Amino-3-methoxyquinolin-2-ol, and how can purity be validated?
Methodological Answer:
The synthesis typically involves cyclization of substituted aniline precursors or functionalization of pre-formed quinoline scaffolds. For example:
- Cyclization Approach : Starting from 3-methoxyaniline derivatives, cyclization with β-ketoesters or α,β-unsaturated ketones under acidic conditions yields the quinoline core .
- Post-Functionalization : Introducing the amino group at the 4-position via nucleophilic substitution or reductive amination on a pre-synthesized 3-methoxyquinolin-2-ol scaffold .
Purity Validation :
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (δ 6.8–8.2 ppm for aromatic protons) and C NMR (δ 150–160 ppm for carbonyl/methoxy carbons) confirm the quinoline backbone and substituents .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 205.1) validates molecular weight .
- X-ray Crystallography : Resolves spatial arrangement of the amino and methoxy groups, critical for structure-activity studies .
Advanced: How can reaction conditions be optimized to enhance yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Use Pd/C or Ni catalysts for reductive amination to minimize byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization .
- Continuous Flow Reactors : Enhance reaction efficiency and scalability compared to batch processes .
Key Metrics :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Reaction Time | 6–12 hours |
| Catalyst Loading | 5–10 mol% |
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Structural Analog Interference : Compare activity of this compound with its demethylated or deaminated analogs to isolate functional group contributions .
- Reproducibility Testing : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) and independent labs .
Advanced: What computational tools are effective for predicting interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Models binding to enzymes like topoisomerase II or cytochrome P450, guided by the compound’s electron-rich quinoline ring .
- DFT Calculations : Predicts reactive sites for electrophilic substitution (e.g., amino group at C4) .
- Retrosynthesis AI (Pistachio/Reaxys) : Plans synthetic routes and identifies feasible intermediates .
Advanced: How can structural analogs inform SAR studies for this compound?
Methodological Answer:
Comparative analysis of analogs reveals key structure-activity relationships (SAR):
Advanced: What strategies mitigate instability in aqueous solutions during biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
